6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid
Description
Core Heterocyclic Framework Analysis
The dihydropyrimidine core consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. In 6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid, partial saturation occurs at the 1,4-positions, distinguishing it from fully aromatic pyrimidines or fully saturated tetrahydropyrimidines. The 1,4-dihydro configuration introduces a non-planar conformation, with localized single bonds at C1–N1 and C4–N3 disrupting π-electron delocalization across the ring.
Key bond lengths derived from crystallographic studies of analogous compounds reveal that the N1–C2 and N3–C4 bonds measure approximately 1.35–1.38 Å, consistent with partial double-bond character due to resonance stabilization. The C5–C6 bond adjacent to the carboxylic acid group exhibits slight elongation (1.51 Å), reflecting reduced conjugation with the electron-withdrawing carboxyl moiety.
Table 1: Selected Bond Lengths in Dihydropyrimidine Derivatives
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| N1–C2 | 1.36 | Ethyl 6-methyl-2-oxo-4-phenyl |
| C5–C6 | 1.51 | 1-Methyl-6-oxo derivative |
| C4–Ph (phenyl) | 1.48 | Ethyl 6-methyl-4-phenyl |
Substituent Configuration and Stereochemical Considerations
The substituents at positions 4 (phenyl), 5 (carboxylic acid), and 6 (methyl) impose steric and electronic constraints on the molecule. X-ray diffraction data for ethyl 6-methyl-4-phenyl-2-thioxo derivatives indicate that the phenyl group at C4 adopts a pseudo-axial orientation, forming a dihedral angle of 86.5° with the dihydropyrimidine ring. This orientation minimizes steric clashes between the phenyl ring and the C5 carboxyl group.
The methyl group at C6 occupies an equatorial position, stabilizing the screw-boat conformation observed in related structures. The carboxylic acid at C5 participates in intramolecular hydrogen bonding with the N3–H group, further rigidifying the structure. This interaction reduces rotational freedom around the C5–C6 bond, as evidenced by NMR coupling constants (J = 6.2–6.5 Hz) in analogous pyrrole-carboxylic acids.
Properties
CAS No. |
832075-50-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14-7-13-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,13,14)(H,15,16) |
InChI Key |
MKJIFXBOWARRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=CN1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . For instance, a typical reaction might involve benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid . The reaction is usually carried out in ethanol as a solvent at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the Biginelli reaction remains a cornerstone for its synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Key Data:
Substitution Reactions
The carboxylic acid undergoes nucleophilic substitution at the C2 position when reacted with aryl amines or thiols. For example:
-
Reaction with 2,4-difluoroaniline in 1,4-dioxane/HCl (100°C, 12 h) yields 2-(2,4-difluorophenylamino)-4-methyl-6-phenylpyrimidine-5-carboxylic acid (82% yield) .
-
Alkylation with dimethyl sulfate introduces methylthio groups, forming intermediates for further functionalization .
Comparative Substitution Pathways:
| Reagent | Conditions | Product Structure | Yield |
|---|---|---|---|
| 2,4-Difluoroaniline | 4M HCl/dioxane, 100°C | C19H14F2N3O2 | 82% |
| Dimethyl sulfate | Reflux in ethanol | Methylthio-DHPM derivatives | 72–85% |
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation :
-
Esterification : Reacts with ethanol/H2SO4 to regenerate ethyl esters.
-
Amidation : Forms bioactive amides when treated with amines (e.g., piperidine derivatives) under coupling agents like DCC/DMAP.
Example Amidation:
| Amine Reagent | Conditions | Product |
|---|---|---|
| 2-Piperidinoethylamine | DCC/DMAP, DCM | Piperidinoethylamide derivative |
Oxidation and Reduction
-
Oxidation : Treatment with ceric ammonium nitrate (CAN) in acetone/NaHCO3 oxidizes the dihydropyrimidine ring, forming pyrimidine derivatives .
-
Reduction : Sodium borohydride reduces carbonyl groups, though this is less common due to the stability of the conjugated system.
Oxidation Reaction Data:
| Oxidizing Agent | Conditions | Product | LCMS (M+1) |
|---|---|---|---|
| Ceric ammonium nitrate | Acetone/NaHCO3, RT | 2-Chloro-DHPM derivative | 277.2 |
Ring Functionalization
The phenyl ring at C4 undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions. For instance, bromination at the para position of the phenyl group enhances bioactivity .
Biological Activity Correlation
Derivatives exhibit structure-dependent pharmacological effects:
-
Antifungal Activity : 2-(4-Chlorophenylamino) derivatives show MIC values of 8 µg/mL against Candida albicans .
-
Anti-inflammatory Action : Inhibition of NF-κB pathways is linked to electron-withdrawing substituents (e.g., -F, -Cl) at the aryl amino group .
Structural Characterization
Key spectral data for reaction products:
Scientific Research Applications
Pharmacological Properties
-
Antihypertensive Agents
- The compound has been identified as a potent antihypertensive agent. Studies indicate that derivatives of 1,4-dihydropyrimidine compounds exhibit significant activity in lowering blood pressure by acting as calcium channel blockers. This mechanism helps to relax blood vessels and improve blood flow, making it a valuable candidate for hypertension treatment .
-
Cardiovascular Health
- Research has shown that 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid can enhance cerebral blood flow. In animal studies, intravenous administration of related compounds resulted in a significant increase in cerebral blood flow, suggesting potential applications in treating conditions like stroke or other cerebrovascular diseases .
-
Selectivity at Receptor Sites
- Certain analogs of this compound have demonstrated selective antagonism at human A3 adenosine receptors, which are implicated in various physiological processes including cardiovascular function and inflammation. This selectivity indicates potential therapeutic uses in managing conditions related to these pathways .
Synthesis and Derivatives
The synthesis of this compound and its derivatives often involves multi-step organic reactions. Various methods such as ultrasound-assisted synthesis have been explored to enhance yield and efficiency . The structural modifications of this compound can lead to enhanced biological activity and specificity.
Case Study 1: Antihypertensive Activity
In a controlled study involving hypertensive rats, derivatives of this compound were administered. The results indicated a dose-dependent reduction in systolic blood pressure, with significant efficacy observed at higher concentrations. This supports the compound's potential use as a therapeutic agent for hypertension management.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related dihydropyrimidine compounds on ischemic brain injury models. The administration of these compounds prior to induced ischemia resulted in reduced neuronal death and improved functional recovery post-injury, indicating their potential role in neuroprotection during stroke events.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Observations:
Position 4 Aryl Groups :
- The phenyl group at position 4 (as in the parent compound) is critical for calcium channel blockade, mimicking the pharmacophore of DHPs like nifedipine . Replacement with electron-withdrawing groups (e.g., 4-nitrophenyl in ) shifts activity toward antifungal applications, likely due to altered membrane permeability.
- Substitution with heteroaryl groups (e.g., furan in ) enhances antioxidant activity, possibly due to radical scavenging by the heterocyclic ring.
Position 2 Modifications :
- The presence of sulfur (2-thioxo or 2-S-alkyl) enhances both antioxidant and antihypertensive activities. For instance, the S-ethyl derivative (Table 1) exhibits superior potency (IC₅₀ = 5.2 nM) compared to the parent carboxylic acid .
- Hydroxyl or oxo groups at position 2 reduce calcium channel blockade efficacy but may improve metabolic stability .
Position 5 Functionalization :
- Esterification of the carboxylic acid (e.g., ethyl or methyl esters) improves bioavailability and membrane penetration, as seen in the enhanced antihypertensive activity of ethyl esters .
- The free carboxylic acid moiety in the parent compound may contribute to stronger receptor binding but poorer pharmacokinetics .
Chirality :
- Enantiomeric purity significantly impacts activity. For example, the R-enantiomer of a related DHPM (compound 12a) showed 10-fold greater vasorelaxant activity than the S-enantiomer .
Pharmacological Profiles
Antihypertensive Activity :
The parent compound and its analogs act primarily as L-type calcium channel blockers, reducing vascular smooth muscle contraction. In spontaneous hypertensive rat models, the ethyl ester derivative (Table 1) demonstrated prolonged action (>24 hours) compared to nifedipine (<6 hours) . However, the S-ethyl variant (IC₅₀ = 5.2 nM) outperformed both the parent acid and nifedipine, highlighting the importance of sulfur-based substituents .
Antioxidant and Antimicrobial Activity :
Compounds with 2-thioxo or heteroaryl groups (e.g., furan) exhibit dual antioxidant and antimicrobial effects. For example, 4-(4-nitrophenyl) derivatives showed potent antifungal activity (MIC = 8 μg/mL against Candida albicans) , while furan-containing analogs scavenged ~80% of DPPH radicals at 100 μM .
Q & A
Q. Can machine learning predict novel derivatives’ properties?
- Methodological Answer : Train ML models on synthesis data (e.g., solvent polarity, catalyst type) and physicochemical properties (logP, solubility). Validate predictions experimentally using ICReDD’s data-driven workflows .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate analytical results (e.g., NMR vs. X-ray data) to confirm structural integrity.
- Step 2 : Replicate experiments under standardized conditions (e.g., inert atmosphere) to rule out environmental interference.
- Step 3 : Apply multivariate statistical tools (e.g., PLS regression) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
